Disulfone, dihexyl
Description
Evolution of Organosulfur Compound Chemistry
The field of organosulfur chemistry has a rich history, with foundational discoveries dating back to the 19th century. tandfonline.comtandfonline.com Early investigations led to the identification of fundamental classes of organosulfur compounds, including thiols (mercaptans), sulfides (thioethers), and disulfides. tandfonline.com From the outset, chemists recognized the analogy between sulfur and oxygen compounds, a concept that proved significant in the development of theoretical frameworks like the type theory. tandfonline.com Organosulfur compounds are integral to various fields; they are naturally present in crude oil, evolving from biological precursors over geological time, and are essential in modern synthetic chemistry. britannica.comannualreviews.org The ability of sulfur to exist in various oxidation states is a key feature that allows for precise tuning of the physical and chemical properties of organosulfur molecules. mdpi.com This versatility has made organosulfur compounds vital in the development of novel chemical structures and has been the subject of countless investigations for over a century. nih.gov
Structural and Functional Significance of Disulfone Linkages
The disulfone linkage, R-SO2-SO2-R, is a high-valent analogue of the more common disulfide bond (R-S-S-R). nih.gov While disulfide bonds are crucial for the structural stability of proteins by forming covalent crosslinks between cysteine residues, the disulfone linkage possesses distinctly different properties due to the high oxidation state of the sulfur atoms. creative-proteomics.commetwarebio.comwikipedia.org
The structural significance of the disulfone group is dominated by the two electron-withdrawing sulfonyl moieties. This feature profoundly influences the molecule's electronic properties and reactivity. Research on related compounds suggests that the sulfur-sulfur bond in these high-valent species is susceptible to cleavage. For instance, a study on sulfinyl sulfones (R-S(O)-SO2-R) indicated that thermal decomposition can proceed via homolytic fission, generating distinct sulfur-centered radicals (a sulfinyl radical and a sulfonyl radical). nih.gov This suggests that disulfones could serve as precursors to sulfonyl radicals, which are valuable reactive intermediates in organic synthesis.
Functionally, sulfones in general are recognized for their high stability and are key structural motifs in numerous pharmaceuticals and agrochemicals. researchgate.net However, the disulfone group's reactivity is less understood. The perception that α-disulfones are unstable and difficult to handle, combined with a lack of reliable synthetic methods, has historically limited their investigation and application. nih.gov Their primary significance in contemporary research lies in their potential as sources of sulfur-based radicals and as building blocks for complex organosulfur molecules. nih.gov
Positioning of Dihexyl Disulfone within Disulfone Subclasses
Disulfones can be categorized based on the organic residues (R) attached to the sulfonyl groups. The main classifications are aryl or alkyl disulfones, which can be further divided into symmetrical (with identical R groups) or unsymmetrical (with different R groups) subclasses.
Dihexyl disulfone, with two hexyl groups attached to the -SO2-SO2- core, is classified as a symmetrical dialkyl disulfone . ontosight.ai It is a colorless, oily liquid that is insoluble in water but soluble in organic solvents such as ethanol (B145695) and chloroform. ontosight.ai
Table 1: Properties of Disulfone, dihexyl
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 1-hexylsulfonylsulfonylhexane | nih.gov |
| CAS Number | 63450-69-1 | nih.govcas.org |
| Molecular Formula | C12H26O4S2 | nih.govcas.orgepa.gov |
| Molecular Weight | 298.5 g/mol | nih.govepa.gov |
| Appearance | Colorless, oily liquid | ontosight.ai |
| Solubility | Insoluble in water; soluble in organic solvents | ontosight.ai |
Historical Context of Sulfone and Disulfone Investigations
The investigation of sulfones is deeply connected to the development of synthetic organic chemistry, particularly oxidation methods. The conversion of sulfides to sulfones via oxidation is a fundamental and widely used transformation. mdpi.comjchemrev.com Historically, the importance of the sulfone group surged in the early 20th century with the discovery of its therapeutic potential. The breakthrough came with the discovery of the antibacterial properties of Prontosil in 1932, which led to the development of sulfa drugs and, subsequently, sulfone-based medicines. wikipedia.org Dapsone (4,4'-diaminodiphenyl sulfone), first studied as an antibiotic in 1937 and used for leprosy since 1945, became a cornerstone of sulfone therapy. wikipedia.orggoogle.com
In contrast, the history of disulfones is more obscure. While compounds containing this linkage have been known for over a century, they have remained a niche area of study. nih.gov The limited research interest has been attributed to challenges in their synthesis and their perceived instability compared to the more robust sulfone or disulfide counterparts. nih.gov While specific applications for dihexyl disulfone itself are not widely documented in major research literature, the study of such molecules contributes to the fundamental understanding of sulfur-sulfur bonding and the reactivity of high-valent organosulfur species. ontosight.ai
Compound Reference Table
Structure
3D Structure
Properties
CAS No. |
63450-69-1 |
|---|---|
Molecular Formula |
C12H26O4S2 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
1-hexylsulfonylsulfonylhexane |
InChI |
InChI=1S/C12H26O4S2/c1-3-5-7-9-11-17(13,14)18(15,16)12-10-8-6-4-2/h3-12H2,1-2H3 |
InChI Key |
BLSCDQQJQHAYRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCS(=O)(=O)S(=O)(=O)CCCCCC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Disulfones
Oxidative Strategies for Disulfone Formation
Oxidation of sulfur-containing precursors is a primary route to disulfones. These methods often involve the use of various oxidizing agents and catalytic systems to achieve the desired transformation.
Electrochemical methods offer a green and efficient alternative for the synthesis of disulfones. The electrochemical oxidation of sulfinic acids has been shown to be an effective method for forming diaryl disulfones. researchgate.net This process involves an irreversible one-electron transfer from the sulfinic acid, generating sulfonyl radicals which then dimerize to form the disulfone. researchgate.net While this method has been demonstrated for aryl sulfinic acids, the principle can be extended to alkyl sulfinic acids, which would be precursors for compounds like dihexyl disulfone.
In a related approach, the electrochemical oxidation of diaryl sulfides and aryl alkyl sulfides can lead to the formation of sulfones. nih.gov Under specific conditions, such as a constant current of 10 or 20 mA in methanol (B129727), sulfones are the major product. nih.gov Further oxidation of the corresponding sulfone, such as dimethyl sulfone, has been observed to produce dimethyl disulfone in alkaline solutions. researchgate.net
| Precursor | Method | Product | Key Findings |
| Sulfinic acids | Electrochemical oxidation | Diaryl disulfones | Involves an irreversible one-electron transfer to form sulfonyl radicals that dimerize. researchgate.net |
| Diaryl/Aryl alkyl sulfides | Electrochemical oxidation | Sulfones | Higher current (10-20 mA) in methanol favors sulfone formation. nih.gov |
| Dimethyl sulfone | Electrochemical oxidation in alkaline solution | Dimethyl disulfone | Demonstrates the feasibility of oxidizing a sulfone to a disulfone. researchgate.net |
Hydrogen peroxide is a commonly employed oxidant in sulfone synthesis due to its environmental compatibility, with water being the primary byproduct. jchemrev.com The oxidation of symmetrical disulfides with hydrogen peroxide, catalyzed by methyltrioxorhenium(VII) (MTO), initially yields thiosulfinates, which are then further oxidized to thiosulfonates and eventually sulfonic acids. researchgate.netcmu.edu The direct synthesis of disulfones from disulfides using peroxide systems requires careful control of reaction conditions to avoid over-oxidation.
The combination of hydrogen peroxide with acetic acid and Amberlyst 15 has been shown to be an effective system for the oxidation of sulfides to sulfones. researchgate.net In this two-step process, hydrogen peroxide is the main oxidant for the sulfide (B99878) to sulfoxide (B87167) step, while peracetic acid, formed in situ, is crucial for the oxidation of the sulfoxide to the sulfone. researchgate.net The synthesis of dihexyl sulfone has been reported via the oxidation of the corresponding sulfide using sodium chlorite (B76162) and hydrochloric acid. mdpi.com
A variety of peroxide-based systems have been explored for the oxidation of sulfides to sulfones, highlighting the versatility of this approach. organic-chemistry.org
| Substrate | Oxidant System | Product | Reference |
| Symmetrical Disulfides | H₂O₂ / Methyltrioxorhenium(VII) | Thiosulfinates, Thiosulfonates | researchgate.netcmu.edu |
| Thioanisole | H₂O₂ / Acetic Acid / Amberlyst 15 | Thioanisole sulfone | researchgate.net |
| Dihexyl sulfide | NaClO₂ / HCl | Dihexyl sulfone | mdpi.com |
| Various Sulfides | Urea-hydrogen peroxide / Phthalic anhydride | Sulfones | organic-chemistry.org |
Catalytic systems are crucial for achieving selective and efficient oxidation to disulfones. As mentioned, methyltrioxorhenium(VII) (MTO) is an effective catalyst for the hydrogen peroxide oxidation of disulfides. researchgate.netcmu.edu Another approach involves the use of a cyclic seleninate ester as a catalyst for the oxidation of disulfides with hydrogen peroxide to yield thiolsulfinates. nih.govmdpi.com While this method primarily targets thiolsulfinates, it demonstrates the potential of selenium-based catalysts in disulfide oxidation.
Visible-light photocatalysis has emerged as a powerful tool for generating sulfonyl radicals from symmetrical disulfones, which can then participate in further reactions like hydrosulfonylation of unactivated alkenes. acs.orgresearchgate.net This suggests that photocatalytic methods could also be harnessed for the synthesis of disulfones from appropriate precursors.
Coupling Reactions in Disulfone Synthesis
Coupling reactions provide an alternative and often more versatile route to both symmetrical and asymmetrical disulfones, allowing for the connection of different molecular fragments.
Bis-sulfone reagents are widely used for the rebridging of disulfide bonds in proteins and peptides. ucl.ac.uknih.govbroadpharm.comrsc.org This strategy involves the reduction of a disulfide bond to two thiol groups, which then react sequentially with a bis-sulfone reagent. The reaction proceeds via an addition-elimination step followed by a second addition, resulting in the two cysteine residues being reconnected by a three-carbon bridge. ucl.ac.uk This methodology highlights the reactivity of the sulfone group and its utility in forming stable linkages. While primarily applied in bioconjugation, the underlying chemical principles can be adapted for the synthesis of complex molecules containing a sulfone-based bridge.
The synthesis of asymmetrical disulfones (R-SO₂-SO₂-R') presents a greater challenge due to the potential for homocoupling. Cross-coupling reactions offer a powerful solution to this problem. While direct cross-coupling to form a disulfone linkage is not extensively documented, related methodologies for creating other sulfur-sulfur or carbon-sulfur bonds can provide valuable insights.
For instance, nickel-catalyzed reductive cross-coupling reactions between aryl sulfones and aryl bromides have been developed for the synthesis of biaryls, demonstrating the cleavage of the C-SO₂ bond. acs.org Furthermore, enantiospecific cross-coupling of cyclic alkyl sulfones with Grignard reagents has been achieved. chemrxiv.org These methods showcase the versatility of sulfones as coupling partners.
The development of doubly decarboxylative cross-coupling methods allows for the formation of Csp³-Csp³ bonds and can tolerate sulfone functionalities within the substrates. illinois.edu Asymmetric transition metal-catalyzed cross-coupling reactions are also well-established for constructing stereocenters, and these methods can often tolerate a range of functional groups, including sulfones. nih.gov The synthesis of unsymmetrical phosphorus disulfides has been achieved by overcoming homodimerization challenges through carefully designed substrates and reactivity differences, a strategy that could potentially be adapted for the synthesis of asymmetrical organic disulfones. rsc.org
Novel Reagent Development for Disulfone Formation
Recent advancements in synthetic chemistry have led to the creation of novel reagents that facilitate the formation of disulfones and related sulfur-containing structures under milder and more controlled conditions. These developments include the use of complex organometallic precursors and new approaches to preparing highly reactive intermediates like sulfonyl halides.
Sulfone-bridged bismacycles are a class of organobismuth compounds that have emerged as versatile and highly effective reagents in organic synthesis. worktribe.comresearchgate.net These molecules contain a robust, sulfone-bridged diaryl scaffold which acts as an inert spectator, allowing for the selective transfer of an exocyclic aryl group from the bismuth center to a nucleophile. scispace.com Their development has significantly enhanced the scope and practicality of bismuth(V)-mediated electrophilic arylation reactions. researchgate.net
These bismacycles serve as stable, user-friendly, and modular precursors for generating uniquely reactive Bi(V) arylating agents. researchgate.netscispace.com A key advantage is the ability to perform a one-pot, telescoped B-to-Bi transmetallation and oxidation sequence starting from a bench-stable Bi(III) halide or tosylate precursor. scispace.com This approach provides rapid access to diverse aryl and heteroaryl couplings under mild conditions, and the bismacyclic scaffold can often be recovered in high yield for reuse. scispace.com The modularity of these systems allows for the synthesis of highly functionalized bismacycles, expanding their utility in creating complex molecular architectures. worktribe.com Research has demonstrated that a sulfone-based bismacycle can act as a "universal precursor" for these electrophilic arylations, streamlining the synthesis process by eliminating the need for cryogenic temperatures and undesirable solvents. researchgate.net
Table 1: Features of Sulfone-Bridged Bismacycle Reagents
| Feature | Description | Source(s) |
| Structure | Organobismuth compounds with a robust, sulfone-bridged diaryl framework. | worktribe.comresearchgate.net |
| Function | Act as precursors to generate reactive Bi(V) species for electrophilic arylation. | researchgate.netscispace.com |
| Key Advantage | Enable selective transfer of an exocyclic aryl group; the bismacycle scaffold is an inert spectator. | scispace.com |
| Synthetic Utility | Used for C-H and O-H arylation of substrates like phenols and naphthols. | researchgate.netscispace.com |
| Process | Often used in a one-pot transmetallation/oxidation sequence from a stable Bi(III) precursor. | scispace.com |
| Modularity | The scaffold and exocyclic aryl group can be modified to tune reactivity and access complex products. | worktribe.com |
Preparation of Sulfonyl Halides and their Utility
Sulfonyl halides, with the general formula RSO₂X (where X is a halogen), are fundamental reactive intermediates in organic synthesis. wikipedia.org Their stability generally decreases from fluorides to chlorides, bromides, and iodides, with sulfonyl chlorides and fluorides being of primary importance. wikipedia.org The development of efficient methods for their preparation is crucial, as they serve as key building blocks for numerous sulfur-containing compounds, including disulfones.
The preparation of sulfonyl halides can be achieved through various synthetic routes. A common industrial method for producing arylsulfonyl chlorides involves the reaction of an arene with chlorosulfuric acid. wikipedia.org Alternatively, oxidative chlorination of thiols and disulfides provides a direct route to sulfonyl chlorides. organic-chemistry.org A novel and efficient method employs hydrogen peroxide in the presence of zirconium tetrachloride, which converts various thiols and disulfides into the corresponding sulfonyl chlorides in high yields under mild conditions. organic-chemistry.org Another approach involves the use of electrophilic halogenating reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) to transform disulfides into sulfonyl halides. researchgate.net For the synthesis of higher-alkane sulfonyl halides, a process utilizing the reaction of higher-alkyl mercaptans or disulfides with a halogenating agent in the presence of a phase transfer catalyst has been developed to inhibit the formation of byproducts. google.com
The primary utility of sulfonyl halides in the context of this article is their role as precursors to disulfones. For instance, the reduction of arenesulfonyl iodides with silver yields the corresponding disulfone (a-disulfone). wikipedia.org Beyond this specific application, sulfonyl halides are widely used to synthesize other important classes of compounds. They readily react with nucleophiles such as water to form sulfonic acids, with alcohols to produce sulfonate esters, and with amines to yield sulfonamides. wikipedia.org
Table 2: Selected Synthetic Routes for Sulfonyl Halides
| Starting Material | Reagents | Product Type | Source(s) |
| Arene (e.g., Benzene) | Chlorosulfuric acid (HOSO₂Cl) | Arylsulfonyl chloride | wikipedia.org |
| Thiols or Disulfides | Hydrogen peroxide (H₂O₂), Zirconium tetrachloride (ZrCl₄) | Alkyl/Aryl sulfonyl chloride | organic-chemistry.org |
| Disulfides | N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS) | Sulfonyl chloride or bromide | researchgate.net |
| Higher-Alkyl Mercaptans or Disulfides | Halogen-containing compound, Phase transfer agent | Higher-alkane sulfonyl halide | google.com |
| Alkanes (RH) | Sulfur dioxide (SO₂), Chlorine (Cl₂) | Alkylsulfonyl chloride | wikipedia.org |
Mechanistic Investigations of Disulfone Reactivity and Transformations
Reaction Pathways for Disulfone Formation and Cleavage
The formation and cleavage of the sulfur-sulfur bond in disulfones are fundamental to their chemistry. These transformations can proceed through various mechanistic pathways, largely dictated by reaction conditions such as the presence of oxidants, heat, or light.
The most prevalent proposed mechanism for the synthesis of dialkyl disulfones, such as dihexyl disulfone, involves the strong oxidation of a corresponding dialkyl disulfide. This pathway is a multi-step process:
Initial Oxidation: The dialkyl disulfide is first oxidized to a thiosulfinate. This step involves the formation of one S=O bond.
Second Oxidation: The thiosulfinate intermediate undergoes further oxidation to form a thiosulfonate.
Final Oxidation Steps: Subsequent oxidations of the thiosulfonate yield the final disulfone structure, characterized by two sulfonyl groups (R-SO₂-SO₂-R).
Reagents commonly employed for these oxidations include strong oxidizing agents like peroxy acids (e.g., m-CPBA) or hydrogen peroxide under specific catalytic conditions. organic-chemistry.org
Alternative synthetic routes, while less common for symmetrical dialkyl disulfones, can be conceptualized based on radical chemistry. For instance, the coupling of sulfonyl radical precursors could potentially form the S-S bond. Such pathways might involve the generation of alkylsulfonyl radicals (RSO₂•) which then dimerize to form the disulfone. These methods are analogous to radical-based syntheses of disulfides from thiyl radical precursors. nih.govorganic-chemistry.org
The sulfur-sulfur sigma (σ) bond in dihexyl disulfone can be cleaved through two primary mechanisms: homolytic and heterolytic cleavage. wikipedia.org The pathway taken depends on the energy input and the chemical environment.
Homolytic Cleavage (Homolysis): This process involves the symmetrical breaking of the S-S bond, where each sulfur atom retains one of the bonding electrons. libretexts.org This cleavage results in the formation of two identical radical species, in this case, two hexylsulfonyl radicals (CH₃(CH₂)₅SO₂•). Homolysis is typically initiated by the input of a significant amount of energy in the form of heat (thermolysis) or ultraviolet light (photolysis). chemistrysteps.combyjus.com The energy required for this process is known as the bond dissociation energy (BDE). wikipedia.org
Heterolytic Cleavage (Heterolysis): This pathway involves the asymmetrical breaking of the S-S bond, where one sulfur atom retains the entire pair of bonding electrons. libretexts.org This results in the formation of a sulfinate anion (RSO₂⁻) and a sulfonylium cation (RSO₂⁺). acs.org Heterolytic cleavage is less common for a symmetrical bond like the S-S bond in dihexyl disulfone but can be facilitated in polar solvents or by the action of strong nucleophiles or electrophiles that can attack one of the sulfur atoms. byjus.com
| Feature | Homolytic Cleavage | Heterolytic Cleavage |
|---|---|---|
| Bond Breaking | Symmetrical (one electron to each fragment) | Asymmetrical (both electrons to one fragment) |
| Products | Two hexylsulfonyl radicals (RSO₂•) | One hexylsulfinate anion (RSO₂⁻) and one hexylsulfonylium cation (RSO₂⁺) |
| Initiating Conditions | Heat (thermolysis), UV light (photolysis) | Polar solvents, strong nucleophiles or electrophiles |
| Intermediates | Radicals | Ions (cation and anion) |
Radical Intermediates in Disulfone Chemistry
Radical intermediates are central to many reactions involving sulfur compounds. While the homolysis of dihexyl disulfone directly produces sulfonyl radicals, understanding the behavior of related thiyl radicals provides valuable context for the broader field of sulfur-centered radical chemistry.
Thiyl radicals (RS•) are the sulfur analogs of alkoxyl radicals and are key intermediates in the chemistry of thiols and disulfides. wikipedia.org They can be generated through several pathways:
Hydrogen Abstraction: A radical initiator can abstract a hydrogen atom from a thiol (RSH) to produce a thiyl radical. wikipedia.orgmdpi.com
Homolysis of Disulfides: The S-S bond in disulfides (RSSR) can undergo homolytic cleavage upon exposure to UV light to generate two thiyl radicals. mdpi.comnih.gov
Redox Processes: One-electron oxidation of a thiol can also lead to the formation of a thiyl radical. mdpi.comtaylorandfrancis.com
Once formed, thiyl radicals are highly reactive. A primary reaction pathway is recombination, where two thiyl radicals couple to form a stable disulfide bond (2 RS• → RSSR). wikipedia.org They can also participate in addition reactions with unsaturated bonds, such as those in alkenes (the thiol-ene reaction). wikipedia.orgmdpi.com
| Radical Species | Formula | Typical Precursor | Generation Method |
|---|---|---|---|
| Thiyl Radical | RS• | Thiol (RSH), Disulfide (RSSR) | H-abstraction, Photolysis |
| Sulfonyl Radical | RSO₂• | Disulfone (RSO₂SO₂R) | Homolytic cleavage (thermolysis, photolysis) |
The stability of a radical intermediate significantly influences its reactivity and the pathways of subsequent reactions. In the case of the hexylsulfonyl radical formed from dihexyl disulfone, the hexyl chains play a crucial role.
Inductive and Hyperconjugation Effects: Alkyl groups are generally considered electron-donating. This property helps to stabilize electron-deficient species like radicals through hyperconjugation, which involves the delocalization of electron density from adjacent C-H or C-C σ-bonds into the partially filled p-orbital of the radical center. libretexts.org The stability of simple alkyl radicals follows the order: tertiary > secondary > primary. libretexts.org The hexyl group, being a primary alkyl group attached to the sulfur, provides a degree of stabilization to the sulfonyl radical.
Steric Effects: The length and bulk of the alkyl chains can also impact reactivity through steric hindrance. nrel.gov The long hexyl chains can sterically shield the radical center on the sulfur atom, potentially slowing down bimolecular reactions such as dimerization or reactions with other molecules. nrel.gov This steric protection can increase the persistence of the radical, allowing it to diffuse and react more selectively. However, excessive steric bulk can sometimes be detrimental to certain reaction pathways. acs.org
Kinetics and Thermodynamics of Disulfone Reactions
The feasibility and rate of reactions involving dihexyl disulfone are governed by thermodynamic and kinetic principles. Cleavage of the S-S bond is a central process with distinct energetic requirements.
| Bond | Typical BDE (kcal/mol) | Compound Type |
|---|---|---|
| C-H (primary) | ~100 | Alkanes wikipedia.org |
| S-S | ~60-80 | Disulfides |
| S-O | Varies widely | Sulfoxides, Sulfones cdnsciencepub.com |
| C-S | ~70 | Thioethers |
Kinetics: Kinetics deals with the rate of a chemical reaction. The rate of disulfone cleavage is highly dependent on factors like temperature. For thermally induced reactions, the rate generally increases with temperature, as described by the Arrhenius equation, because more molecules will possess the necessary activation energy (Ea) to overcome the energy barrier for bond breaking. researchgate.net For reactions proceeding via a radical mechanism, the kinetics can be complex, often involving distinct initiation, propagation, and termination steps. The nature of the solvent can also play a critical role, particularly for heterolytic reactions. Polar solvents can stabilize the formation of ionic intermediates, thereby lowering the activation energy and increasing the reaction rate. byjus.com In contrast, homolytic reactions are less sensitive to solvent polarity.
Determination of Rate-Determining Steps
In the context of reactions analogous to those that dialkyl sulfones undergo, such as their formation via the oxidation of sulfides, the rate-determining step can vary. For instance, in the metal-catalyzed oxidation of sulfides to sulfoxides and subsequently to sulfones, the coordination of the sulfide (B99878) to the metal center is often the rate-determining step. researchgate.net The subsequent oxygen transfer steps are typically faster.
For photochemical reactions of sulfones, which often proceed via radical intermediates, the initial bond cleavage upon absorption of light can be the rate-determining step. For example, in photoredox-catalyzed reactions where alkylsulfones serve as precursors for alkyl radicals, the single-electron transfer to the sulfone is a key step influencing the reaction rate. rsc.org
Table 1: Factors Influencing Rate-Determining Steps in Sulfone Chemistry Analogs
| Reaction Type | Potential Rate-Determining Step | Influencing Factors |
| Oxidation of Sulfides to Sulfones | Coordination of sulfide to catalyst | Nature of the metal catalyst, steric hindrance around the sulfur atom |
| Reductive Desulfonylation | Single-electron transfer to the sulfone | Reduction potential of the sulfone, nature of the reducing agent |
| Photochemical Radical Generation | C-S bond cleavage or electron transfer | Wavelength of light, presence of a photocatalyst, stability of the resulting radical |
Energy Transfer and Sensitization Phenomena in Disulfone Chemistry
Upon absorption of ultraviolet (UV) light, dialkyl disulfides can undergo homolytic cleavage of the sulfur-sulfur bond to generate two thiyl radicals. researchgate.netbeilstein-journals.org This process can be initiated by direct photoexcitation or through sensitization. In a sensitized reaction, a photosensitizer molecule absorbs light and then transfers the energy to the disulfide molecule, causing it to reach an excited state and subsequently dissociate. princeton.eduyoutube.com
For this energy transfer to be efficient, the triplet energy of the sensitizer (B1316253) must be greater than that of the disulfide. This triplet-triplet energy transfer is a common mechanism in photochemical reactions. princeton.edu The generated thiyl radicals are highly reactive and can participate in a variety of subsequent reactions, such as addition to unsaturated bonds or hydrogen abstraction. beilstein-journals.org
In the context of dihexyl disulfone, it is plausible that it could undergo similar photochemical reactions. The presence of sulfonyl groups would influence the energy levels of the molecule and potentially the wavelength of light required for excitation. Furthermore, the possibility of intramolecular energy transfer between the sulfonyl groups or from a sensitizer to the S-S bond (if the structure is a thiosulfonate, R-S-SO2-R') could lead to specific bond cleavages and subsequent radical chemistry.
Table 2: Key Processes in the Photochemistry of Disulfide Analogs
| Process | Description | Key Intermediates |
| Direct Photolysis | Absorption of a photon by the disulfide, leading to S-S bond cleavage. | Thiyl radicals |
| Photosensitization | A sensitizer absorbs light and transfers energy to the disulfide, inducing bond cleavage. | Excited state sensitizer, excited state disulfide, thiyl radicals |
| Radical Reactions | The generated thiyl radicals participate in subsequent chemical transformations. | Various radical adducts and products |
Stereochemical Aspects of Disulfone Transformations
The stereochemistry of reactions involving sulfur compounds is a critical aspect of their chemistry, particularly when the sulfur atom is a stereocenter. In the case of a hypothetical chiral dihexyl disulfone, reactions at the sulfur centers would have significant stereochemical implications.
Drawing parallels from the broader field of sulfone and disulfide chemistry, transformations can proceed with either retention or inversion of configuration at the sulfur atom, or through pathways that lead to racemization. For example, nucleophilic substitution at a chiral sulfonium (B1226848) salt, a related sulfur species, often proceeds with inversion of configuration, analogous to the SN2 mechanism at carbon.
In the context of the formation of sulfones from chiral sulfoxides, the oxidation generally occurs with retention of configuration at the sulfur atom. This is because the reaction occurs at the lone pair of electrons on the sulfur and does not directly break any of the existing bonds to the stereocenter.
For reactions involving the cleavage of the S-S bond in a chiral disulfide, the resulting thiyl radicals are typically trigonal planar or rapidly inverting, which would lead to a loss of stereochemical information at the sulfur atoms if they were stereogenic. However, if the chirality resides elsewhere in the molecule, the stereochemical outcome of subsequent reactions of the thiyl radicals would depend on the nature of those reactions.
Computational Chemistry and Theoretical Modeling of Dihexyl Disulfone
Quantum Chemical Calculations for Electronic Structure and Conformation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are dictated by its electronic structure.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org For disulfone systems, DFT calculations are employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties. researchgate.net Studies on related sulfone compounds have utilized high-level ab initio molecular orbital calculations, which provide results in close agreement with experimental data. acs.org
In a typical DFT study on dihexyl disulfone, the process would involve selecting a functional, such as the widely used B3LYP, and a basis set, for example, 6-311++G(d,p), to achieve a balance between accuracy and computational cost. researchgate.netnih.gov These calculations can elucidate the stability of different conformers that arise from the rotation around the S-S and C-S bonds. The results provide the ground-state energy and a detailed three-dimensional structure, including bond lengths and angles for the stable conformations of the molecule.
A primary output of DFT calculations is the distribution of electron density and the characterization of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule.
For dihexyl disulfone, the analysis would likely show a high electron density around the four oxygen atoms and the sulfone groups, indicating the high polarity of the S-O bonds. The HOMO and LUMO are expected to be localized primarily on the disulfone functional group, S(=O)₂-S(=O)₂. The electron density distribution and orbital shapes identify regions of the molecule that are susceptible to nucleophilic or electrophilic attack.
Table 1: Predicted Electronic Properties of a Model Disulfone System via DFT Note: These are representative values based on typical DFT calculations for organosulfur compounds and are intended for illustrative purposes.
| Parameter | Predicted Value | Significance |
|---|---|---|
| Energy of HOMO | -8.5 eV | Indicates the ability to donate an electron. |
| Energy of LUMO | -1.2 eV | Indicates the ability to accept an electron. |
| HOMO-LUMO Gap | 7.3 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | ~4.5 D | Indicates overall molecular polarity. |
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules. nih.gov Dihexyl disulfone possesses significant conformational flexibility due to its two hexyl chains. MD simulations can explore the vast conformational space of these chains by simulating their movement over time. arxiv.orgrsc.org
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to develop mathematical models that correlate the chemical structure of a compound with its physical, chemical, or biological properties. nih.govmdpi.com These models are built by calculating a set of numerical values, known as molecular descriptors, that encode structural features. frontiersin.org
QSPR models can be developed to predict various reactivity parameters of dihexyl disulfone. This involves generating a large number of molecular descriptors for the compound and then using statistical methods, such as multiple linear regression or machine learning, to build a predictive model. nih.govresearchgate.net Descriptors can be categorized into several classes, including constitutional, topological, geometric, and electronic, each capturing different aspects of the molecular structure.
Table 2: Examples of Molecular Descriptors for QSPR Modeling of Dihexyl Disulfone
| Descriptor Class | Example Descriptor | Information Encoded |
|---|---|---|
| Constitutional | Molecular Weight | Sum of atomic weights. nih.gov |
| Topological | Wiener Index | Describes molecular branching. |
| Geometric | Polar Surface Area (PSA) | Surface area from polar atoms (O, S). nih.gov |
| Electronic | LogP | Octanol-water partition coefficient, indicating hydrophobicity. nih.gov |
The two hexyl chains are a dominant feature of dihexyl disulfone and significantly influence its properties. Studies on other homologous series of alkyl-containing compounds show that increasing the alkyl chain length has predictable effects. nih.govnih.gov Longer alkyl chains lead to stronger van der Waals interactions between molecules, which typically increases properties like viscosity and boiling point. researchgate.net
The hydrophobicity of the molecule is also strongly dependent on the alkyl chains. researchgate.net The presence of the C₆ chains in dihexyl disulfone makes it significantly more lipophilic compared to analogous disulfones with shorter chains (e.g., diethyl or dipropyl disulfone). This affects its solubility, partitioning behavior in different phases, and interactions with biological membranes. In some systems, long alkyl chains can lead to self-assembly and the formation of structured domains. dntb.gov.ua
Table 3: Predicted Influence of Alkyl Chain Length on Properties of Dialkyl Disulfones
| Property | Dimethyl Disulfone (C₁) | Dibutyl Disulfone (C₄) | Dihexyl Disulfone (C₆) |
|---|---|---|---|
| Hydrophobicity (LogP) | Low | Moderate | High |
| Intermolecular van der Waals Forces | Weak | Moderate | Strong |
| Predicted Water Solubility | Higher | Lower | Very Low |
| Predicted Viscosity | Low | Moderate | High |
Intermolecular Interaction Energetics and Force Field Development
The study of intermolecular interactions is fundamental to understanding the condensed-phase behavior of molecules like dihexyl disulfone. These non-covalent interactions govern physical properties such as melting point, boiling point, solubility, and crystal packing. Computational chemistry provides powerful tools to dissect and quantify these forces, which are primarily composed of electrostatic and van der Waals interactions. atlanticoer-relatlantique.caethz.ch For dihexyl disulfone, the primary interactions include London dispersion forces, arising from temporary fluctuations in electron density, and dipole-dipole interactions, stemming from the molecule's permanent dipole moment centered around the polar sulfone groups. atlanticoer-relatlantique.ca
Quantum chemical calculations can be employed to determine the precise nature and magnitude of these interactions for a molecular dimer or cluster. researchgate.net Methods like Density Functional Theory (DFT) can provide detailed information on the geometry and binding energy of interacting dihexyl disulfone molecules. acs.orgacs.org The total interaction energy (ΔE) between two molecules can be decomposed into several components: electrostatic (E_es), exchange-repulsion (E_ex), dispersion (E_disp), and induction (E_ind). The sulfone groups, with their electronegative oxygen atoms and partially positive sulfur atom, are expected to be key sites for strong electrostatic interactions. The long hexyl chains, however, will contribute significantly through dispersion forces.
While specific research on the intermolecular energetics of dihexyl disulfone is not extensively published, analysis of related, smaller sulfur-containing molecules provides insight. For instance, studies on dimethyl disulfide have been used to help parameterize force fields for larger sulfur-containing molecules. nih.govnih.gov The general approach involves calculating the interaction energies for various dimer orientations to map out the potential energy surface.
The table below illustrates a hypothetical breakdown of interaction energies for a dihexyl disulfone dimer in an optimized parallel orientation, as would be determined by a high-level quantum chemical calculation. The values are representative and intended for illustrative purposes.
Table 1: Hypothetical Interaction Energy Components for a Dihexyl Disulfone Dimer (kcal/mol)
| Interaction Component | Energy (kcal/mol) | Description |
|---|---|---|
| Electrostatic (E_es) | -4.5 | Arises from the interaction between the permanent multipoles of the two molecules, dominated by the polar S=O bonds. |
| Exchange-Repulsion (E_ex) | +6.0 | A short-range quantum mechanical effect due to the Pauli exclusion principle, preventing molecular collapse. |
| Dispersion (E_disp) | -7.0 | Arises from correlated, instantaneous fluctuations in electron density; significant due to the long alkyl chains. |
| Induction (E_ind) | -1.5 | Energy lowering from the distortion of a molecule's electron cloud by the electric field of the other molecule. |
| Total Interaction Energy (ΔE) | -7.0 | The net binding energy of the dimer. |
Force Field Development
Molecular dynamics (MD) simulations, which are used to study the time-dependent behavior of molecular systems, rely on force fields to define the potential energy of the system as a function of its atomic coordinates. ebsco.commdpi.com A force field is a set of equations and associated parameters designed to reproduce the potential energy surface of a molecule. aip.org The development of an accurate force field for dihexyl disulfone is essential for simulating its bulk properties.
Force field parameterization is a meticulous process that typically involves fitting parameters to reproduce experimental data (e.g., liquid density, heat of vaporization) and/or data from high-level quantum mechanical calculations (e.g., molecular geometries, vibrational frequencies, and dihedral energy profiles). nih.gov General force fields like CHARMM and TraPPE provide parameters for many common chemical groups but may require refinement or new parameter generation for less common moieties like the disulfone group. nih.govnih.govumn.edu
The process for a molecule like dihexyl disulfone would involve:
Bonded Parameters: Determining equilibrium values and force constants for bond lengths (e.g., S=O, S-S, S-C), bond angles (e.g., O=S=O, S-S-C), and dihedral angles that govern the rotation around bonds (e.g., C-S-S-C).
Non-bonded Parameters:
Partial Atomic Charges: Assigning charges to each atom to correctly model the electrostatic potential around the molecule.
Lennard-Jones (LJ) Parameters: Defining the van der Waals interactions (repulsive and attractive/dispersive forces) for each atom type.
The table below provides an example of the types of parameters that would need to be defined for the sulfone group in a force field for dihexyl disulfone. These values are illustrative and based on parameters for similar functional groups found in general force fields like CHARMM.
Table 2: Illustrative Force Field Parameters for the Dihexyl Disulfone Moiety
| Parameter Type | Atoms Involved | Illustrative Value |
|---|---|---|
| Partial Atomic Charge | ||
| S | +1.20 e | |
| O | -0.60 e | |
| C (alpha to S) | -0.10 e | |
| Lennard-Jones (LJ) | ||
| Atom Type | ε (kcal/mol) | Rmin/2 (Å) |
| S | 0.45 | 2.00 |
| O (sulfone) | 0.12 | 1.70 |
| Bond Stretch | ||
| Bond | k_b (kcal/mol/Ų) | b₀ (Å) |
| S-S | 250 | 2.10 |
| S=O | 600 | 1.45 |
| Angle Bend | ||
| Angle | k_θ (kcal/mol/rad²) | θ₀ (degrees) |
| O=S=O | 100 | 120.0 |
| S-S-C | 80 | 105.0 |
Given the absence of specific, published force field parameters for dihexyl disulfone, new research would be required to develop and validate a model capable of accurately predicting its thermophysical and structural properties through molecular simulation.
Intermolecular and Intramolecular Interactions of Dihexyl Disulfone
Non-Covalent Interactions within Disulfone Structures (e.g., n→π interactions)*
Non-covalent interactions are crucial in determining the three-dimensional structure and stability of molecules. encyclopedia.pub In structures containing sulfonyl groups, a variety of these interactions are at play. While direct studies on n→π* interactions in dihexyl disulfone are not extensively documented, the principles can be inferred from related systems. An n→π* interaction involves the donation of electron density from a lone pair (n) of a donor atom into an empty antibonding (π*) orbital of a nearby acceptor group. nih.govnih.govharvard.edu In the context of sulfur-containing compounds, lone pairs on sulfur or oxygen can act as donors. jncasr.ac.in For instance, research on proteins has shown that sulfur atoms in disulfide bonds can donate electron density to proximal amide carbonyl groups, an interaction that stabilizes specific conformations. nih.gov
The disulfone group itself, with its S-S bond and four oxygen atoms, presents multiple sites for such interactions. The lone pairs on the sulfonyl oxygen atoms could potentially interact with suitable acceptor orbitals in neighboring molecules. It's hypothesized that these interactions, though individually weak (typically 0.3–0.7 kcal/mol for carbonyls), can collectively influence molecular conformation and packing in the solid state. nih.govnih.gov The geometry of these interactions is highly specific, often following trajectories reminiscent of early stages of chemical reactions, such as the Bürgi–Dunitz trajectory for nucleophilic attack on a carbonyl. harvard.eduresearchgate.net
Table 1: Overview of Potential Non-Covalent Interactions in Dihexyl Disulfone
| Interaction Type | Donor | Acceptor | Estimated Strength | Significance |
| n→π Interaction | Oxygen lone pair (n) | S=O antibonding orbital (π) | Weak | Influences conformation and packing |
| Dipole-Dipole | Sulfonyl group (δ-) | Sulfonyl group (δ+) | Moderate | Contributes to intermolecular cohesion |
| Chalcogen Bonding | Sulfur atom | Nucleophilic region | Weak to Moderate | Directional interaction influencing crystal packing |
This table is illustrative, based on principles from related sulfonyl and disulfide compounds.
Role of Alkyl Chains in Hydrophobic Interactions
The two hexyl (C₆H₁₃) chains in dihexyl disulfone are nonpolar and thus dominate the molecule's hydrophobic character. Hydrophobic interactions arise from the tendency of nonpolar groups to aggregate in aqueous environments, not from a direct attraction between them, but rather to minimize the disruption of the hydrogen-bonding network of water molecules. acs.org This "hydrophobic effect" is a primary driver of the folding of proteins and the assembly of many organic molecules. encyclopedia.pub
The length of the alkyl chain plays a critical role in the strength of these interactions. Longer chains, like the hexyl groups in dihexyl disulfone, lead to stronger hydrophobic interactions as they present a larger nonpolar surface area. rsc.orgrsc.org Studies on various systems have demonstrated that increasing the alkyl chain length enhances the aggregation and packing of molecules. rsc.orgresearchgate.net In the context of dihexyl disulfone, these hydrophobic forces will drive the molecules to arrange themselves in a way that minimizes the contact between the hexyl chains and a polar solvent, while maximizing the interactions between the chains themselves. This often results in the formation of micelle-like structures in polar media or tightly packed arrangements in the solid state where the alkyl chains are sequestered together.
The interplay between the hydrophobic alkyl chains and the polar sulfonyl group gives dihexyl disulfone an amphiphilic character, where one part of the molecule is hydrophilic and the other is hydrophobic. This duality is a key feature of sulfonyl-containing compounds. acs.orgnih.gov
Hydrogen Bonding Potential of Sulfonyl Groups
The sulfonyl group (SO₂) is recognized as a weak to moderate hydrogen bond acceptor. nih.gov The oxygen atoms possess lone pairs of electrons and a partial negative charge, making them capable of interacting with hydrogen bond donors like water or alcohols. researchgate.netresearchgate.net Quantum chemical calculations and spectroscopic studies on sulfonamides and other sulfones confirm the formation of N-H···O=S and O-H···O=S hydrogen bonds. researchgate.netnih.gov
While dihexyl disulfone itself does not have hydrogen bond donors, its sulfonyl oxygens can readily interact with donor molecules in its environment. The geometry of this interaction is noteworthy; unlike carbonyl groups where hydrogen bonding occurs in the direction of the oxygen lone pairs (~120° to the C=O bond), in sulfonyl groups, the preferred direction is often along the S=O bond axis. nih.gov Furthermore, the sulfonyl group can participate in hydrogen bonding in multiple planes due to its tetrahedral geometry, offering a wide interaction area. researchgate.net
Analysis of crystal structure databases reveals that while sulfonyl groups can and do form hydrogen bonds, they also frequently interact with hydrophobic aliphatic groups, highlighting their dual nature. nih.gov In the absence of strong hydrogen bond donors, weaker interactions such as C-H···O hydrogen bonds with the alkyl chains of neighboring molecules can also occur.
Table 2: Hydrogen Bonding Parameters for Sulfonyl Groups
| Interaction | Typical Donor | Bond Angle (D-H···A) | Significance |
| O-H···O=S | Alcohols, Water | > 150° | Solvation, crystal packing |
| N-H···O=S | Amines, Amides | > 150° | Supramolecular assembly |
| C-H···O=S | Alkanes | Variable | Weak, contributes to packing |
Data generalized from studies on various sulfonyl-containing compounds. nih.govnih.gov
Van der Waals Interactions in Disulfone-Containing Assemblies
Van der Waals forces are a set of relatively weak, distance-dependent intermolecular forces that are present between all atoms and molecules. wikipedia.orgbyjus.com They include London dispersion forces (arising from temporary fluctuations in electron density), Debye forces (between permanent and induced dipoles), and Keesom forces (between permanent dipoles). For a nonpolar molecule like an alkane, London dispersion forces are the primary component. In dihexyl disulfone, with its combination of polar sulfonyl groups and nonpolar hexyl chains, all types of van der Waals forces contribute to intermolecular cohesion.
In molecular crystals, the cumulative effect of many weak van der Waals interactions can be substantial, dictating the specific packing arrangement of the molecules. nih.govacs.org For dihexyl disulfone, these forces will act in concert with the hydrophobic interactions of the alkyl chains and the dipole-dipole interactions of the sulfonyl groups to create a stable, condensed-phase structure.
Conformational Analysis and Intramolecular Dynamics
The hexyl chains, like other alkanes, will favor staggered conformations (anti and gauche) to minimize steric strain. The central S-S bond in disulfides and related compounds is also a subject of conformational interest. Computational studies on dialkyl disulfoxides, which are structurally related, indicate a weak S-S bond, suggesting that the barrier to rotation might be relatively low. nih.gov Studies on alkyl α-disulfones suggest a preferred conformation where the α-hydrogen is positioned on the bisector of the O-S-O angle. tdl.org
Advanced Analytical Techniques for Disulfone Characterization
Electrochemical Analysis (e.g., Cyclic Voltammetry) for Redox Potentials
Electrochemical analysis is a powerful suite of techniques used to study the redox (reduction-oxidation) behavior of chemical species. eag.com Among these, cyclic voltammetry (CV) is a particularly versatile and widely used method to determine the redox potentials and to probe the mechanisms of electron transfer reactions. mdpi.com
In a typical CV experiment, the potential of a working electrode is swept linearly versus time between two set values in a solution containing the analyte. The resulting current is measured and plotted against the applied potential, producing a cyclic voltammogram. mdpi.com This voltammogram provides critical information about the electrochemical process, including the potentials at which oxidation and reduction occur. mdpi.com
For disulfones, electrochemical analysis can reveal insights into the stability of the S-S bond and the energy required to add or remove electrons. The electrochemical oxidation of related sulfur compounds, such as sulfinic acids, has been shown to be an irreversible one-electron transfer process that can lead to the formation of disulfones through the dimerization of sulfonyl radicals. researchgate.net This suggests that the disulfone linkage itself can be subject to electrochemical transformations. The reduction of certain aromatic disulfones has also been observed, indicating their ability to accept electrons. researchgate.net
Illustrative Redox Potentials for Dihexyl Disulfone
The following table presents hypothetical redox potential data for dihexyl disulfone, as might be determined by cyclic voltammetry. This data is for illustrative purposes only, as specific experimental values are not publicly documented.
| Electrochemical Parameter | Hypothetical Value | Description |
| Oxidation Potential (Epa) | +1.8 V (vs. Ag/AgCl) | The potential at which the oxidation (electron removal) of the disulfone group occurs. A positive value indicates that energy is required to initiate the oxidation. |
| Reduction Potential (Epc) | -1.2 V (vs. Ag/AgCl) | The potential at which the reduction (electron addition) of the disulfone group occurs. A negative value suggests that the reduction is a spontaneous process under these conditions. |
| Reversibility | Irreversible | The electrochemical process is considered irreversible if the peaks for the reverse scan are absent or significantly shifted, indicating that the initial species is not regenerated. The oxidation of aliphatic disulfones is often an irreversible process. researchgate.net |
Note: The values in this table are illustrative and intended to demonstrate the type of data obtained from cyclic voltammetry. Actual experimental values may vary depending on the specific conditions, such as the solvent, electrolyte, and electrode material used.
Advanced Microscopy for Morphological and Interfacial Analysis in Materials Science
When dihexyl disulfone is incorporated into materials, such as polymer composites, its effect on the material's morphology and interfacial properties is of significant interest. Advanced microscopy techniques are indispensable for visualizing and analyzing these features at the micro- and nanoscale. numberanalytics.com
For a polymer composite containing dihexyl disulfone as an additive, these microscopy techniques could be used to:
Assess the dispersion and distribution of the disulfone within the polymer matrix.
Identify any phase separation or the formation of disulfone-rich domains.
Examine the interface between the disulfone and the polymer, which is critical for understanding the mechanical and other properties of the composite.
Observe any changes in the polymer's morphology induced by the presence of the disulfone.
The morphological analysis of polymer composites containing various sulfur compounds has demonstrated the utility of these techniques in understanding the structure-property relationships of the final material. mdpi.comresearchgate.net
Illustrative Morphological Analysis of a Polymer-Dihexyl Disulfone Composite
This table outlines the potential application of advanced microscopy techniques for the analysis of a hypothetical polymer composite containing dihexyl disulfone and the type of information that could be obtained.
| Analytical Technique | Parameter Analyzed | Illustrative Finding |
| Scanning Electron Microscopy (SEM) | Surface Morphology | SEM images could reveal a homogeneous and uniform surface, indicating good miscibility of the dihexyl disulfone within the polymer matrix at a certain concentration. researchgate.net |
| Transmission Electron Microscopy (TEM) | Internal Structure & Dispersion | TEM analysis might show the presence of well-dispersed, nanoscale domains of dihexyl disulfone, suggesting its role as a plasticizer or compatibilizer. |
| Atomic Force Microscopy (AFM) | Surface Topography and Phase Imaging | AFM could provide quantitative data on surface roughness and identify distinct phases corresponding to the polymer and the disulfone additive, offering insights into the interfacial adhesion. |
Note: The findings in this table are illustrative and represent plausible outcomes from the microscopic analysis of a polymer composite containing dihexyl disulfone.
Applications of Disulfones in Materials Science and Engineering
Dihexyl Disulfone as a Precursor in Polymer Chemistry
The field of polymer chemistry is continuously exploring new monomers to create polymers with tailored properties. Dihexyl disulfone represents a candidate for developing new sulfur-containing polymers, a class of materials known for their unique optical and thermal characteristics.
Sulfur-containing polymers are a significant class of advanced materials, valued for properties such as high refractive indices, thermal stability, and metal ion coordination. wiley-vch.dersc.orgwiley.com The development of new and efficient polymerization methods to create these polymers is a primary focus in polymer science. rsc.org The synthesis of these polymers faces challenges, including the need for stable monomers and ensuring the solubility of the resulting polymer. wiley-vch.de
While direct polymerization of dihexyl disulfone is not widely documented, the chemistry of related sulfur compounds provides insight into its potential. For instance, multicomponent polymerizations using accessible sulfur sources like carbon disulfide (CS₂) have proven effective for creating diverse sulfur-containing polymers with high molecular weights and yields. rsc.orgchemrxiv.org Other methods include the Willgerodt–Kindler reaction for synthesizing polythioamides and the use of elemental sulfur in polycouplings. wiley-vch.de The reactivity of the disulfide bond in compounds like dibutyl disulfide has been harnessed for the post-polymerization functionalization of polyolefins, indicating the potential for disulfones to be integrated into polymer structures. researchgate.net It is conceivable that dihexyl disulfone could serve as a precursor in similar polymerization strategies, where the S-S bond is cleaved to initiate or participate in polymer chain formation.
Table 1: Selected Synthesis Strategies for Sulfur-Containing Polymers
| Polymerization Method | Monomers/Precursors | Key Features | Potential Relevance for Dihexyl Disulfone |
|---|---|---|---|
| Multicomponent Polymerization | Amines, Alkynes, Carbon Disulfide (CS₂) | Atom-economical, produces high molecular weight polymers with high yields. chemrxiv.org | Could be adapted to incorporate sulfone functionalities. |
| Thiol-ene/yne Addition | Thiols, Alkenes/Alkynes | "Click" chemistry approach, highly efficient and versatile for creating polythioethers. wiley-vch.de | Dihexyl disulfone could be chemically converted to a dithiol precursor. |
| Inverse Vulcanization | Elemental Sulfur, Unsaturated Monomers | Creates polymers with high sulfur content and unique optical properties. wiley-vch.de | Serves as a general method for high-sulfur-content polymers. |
| Zincke Disulfide Reaction | Disulfides (e.g., dibutyl disulfide), Bromine | Generates sulfenyl bromides for electrophilic addition to olefins. researchgate.net | A potential route for grafting sulfone-containing side chains onto existing polymers. |
Polysulfones are a family of high-performance thermoplastics renowned for their toughness, high-temperature stability, and resistance to oxidation and hydrolysis. wikipedia.orgresearchgate.net Industrially significant polysulfones, such as polyethersulfone (PES) and polysulfone (PSU), are typically aromatic polymers. wikipedia.org Their synthesis generally involves a polycondensation reaction between a diphenoxide (like that derived from bisphenol-A) and an activated dihalide, most commonly bis(4-chlorophenyl)sulfone. wikipedia.org
Incorporating an aliphatic compound like dihexyl disulfone into these traditional aromatic polysulfone structures is not straightforward. However, the development of aliphatic polysulfones is an area of active research. For example, aliphatic polyethersulfones have been synthesized through the oxa-Michael polyaddition of water and divinyl sulfone. rsc.org Furthermore, theoretical and experimental studies have explored the radical ring-opening polymerization of cyclic sulfone derivatives, such as sulfolane, to create aliphatic polysulfones. nih.gov These alternative polymerization pathways suggest that a non-traditional monomer like dihexyl disulfone, after suitable chemical modification, could potentially be integrated into novel polysulfone or copolysulfone structures. The presence of the flexible dihexyl chains would be expected to significantly alter the properties of the resulting polymer, likely increasing solubility and flexibility while lowering the glass transition temperature compared to its rigid aromatic counterparts.
Table 2: Comparison of Aromatic and Aliphatic Polysulfones
| Property | Aromatic Polysulfones (e.g., PES, PSU) | Aliphatic Polysulfones |
|---|---|---|
| Monomers | Diphenols, Bis(4-chlorophenyl)sulfone. wikipedia.org | Divinyl sulfone, Cyclic sulfones. rsc.orgnih.gov |
| Polymer Backbone | Rigid, contains aryl groups. wikipedia.org | Flexible, contains alkyl chains. rsc.org |
| Thermal Stability | High (melting points can exceed 500°C). wikipedia.org | Generally lower than aromatic polysulfones. |
| Mechanical Properties | Tough, rigid, high strength. researchgate.net | More flexible, elastomeric properties possible. |
| Solubility | Soluble in polar aprotic solvents like DMSO. wikipedia.org | Solubility varies with structure. |
Integration into Functional Materials
The integration of specific chemical moieties into materials is a key strategy for developing functional materials with desired physical and chemical properties. The sulfone group and alkyl chains of dihexyl disulfone make it a candidate for tuning material characteristics for specialized applications.
The optical properties of a material, such as its refractive index, absorption, and transmission, are determined by its chemical composition and structure. samaterials.comwikipedia.org Sulfur-containing polymers are well-known for exhibiting high refractive indices, a property that is valuable for applications in optics and photonics. rsc.orgrsc.orgchemrxiv.org The inclusion of sulfur atoms in the polymer backbone enhances polarizability, which in turn increases the refractive index.
The incorporation of dihexyl disulfone into a polymer matrix could influence its optical properties in several ways. The sulfone groups would contribute to a higher refractive index. Concurrently, the long, flexible dihexyl chains could improve the processability and solubility of the polymer, which is often a challenge in high-refractive-index polymers. wiley-vch.de Research on other dihexyl-substituted polymers, such as poly(dihexyl-fluorene)-co-3,4-ethylenedioxythiophene copolymers for OLEDs, demonstrates that long alkyl chains are commonly used to modify electronic properties and enhance solubility for device fabrication. researchgate.net The synthesis of various fluorene-based copolymers with dialkoxy side chains further highlights the strategy of using alkyl groups to tune the thermal and optical behavior of functional polymers. researchgate.net
Table 3: Refractive Indices of Selected Sulfur-Containing Polymers
| Polymer Type | Refractive Index (at 632.8 nm) | Reference |
|---|---|---|
| Poly(ketene dithioacetal)s | 1.62–1.75 | rsc.org |
High-performance materials are engineered to function under demanding conditions, offering superior properties like thermal stability, mechanical strength, and chemical resistance. researchgate.netslideshare.net Composites, which combine a matrix material (often a polymer) with a reinforcing filler, are a common strategy for achieving high performance. acs.orgmdpi.com Polysulfones themselves are considered high-performance polymers due to their inherent strength and stability. researchgate.net
Theoretical Studies of Disulfones as Lubricant Additives
Lubricating oils are complex formulations of base oils and specialized chemical additives designed to reduce friction and wear in mechanical systems. diva-portal.org Sulfur-containing compounds have a long history of use as lubricant additives, acting as antioxidants and anti-wear or extreme-pressure agents. psgraw.com These additives function by reacting with metal surfaces under heat and pressure to form a protective tribochemical film that prevents direct metal-to-metal contact. diva-portal.org
Theoretical studies, often employing quantum chemical methods, are crucial for understanding the reaction mechanisms of these additives at a molecular level. researchgate.net Such studies can elucidate how factors like molecular structure influence the performance of an additive. While specific theoretical research focusing solely on dihexyl disulfone as a lubricant additive is not prominent in the literature, extensive research exists for the broader class of sulfur-containing additives, including dialkyl dithiophosphates and various organic sulfides. researchgate.netmdpi.com For example, aromatic sulfides like dibenzyl sulfide (B99878) and dixylyl disulfide have been identified as effective oxidation and corrosion inhibitors. psgraw.com Theoretical models are used to study the decomposition pathways of these additives and the nature of the protective films they form. It is plausible that dihexyl disulfone would be investigated within this framework to predict its efficacy as an antioxidant, where it could interrupt radical chain reactions, or as an anti-wear additive, where the sulfone groups could facilitate the formation of a durable surface layer.
Mechanistic Understanding of Thermal Stability and Wear Resistance
The thermal stability and wear resistance of materials are critical properties in many demanding applications. numberanalytics.com Disulfone compounds, and more broadly organosulfur compounds, have been investigated as additives to improve these characteristics, particularly in lubricants.
The introduction of sulfone groups into a polymer structure can influence its thermal degradation behavior. For instance, the decomposition of sulfone groups at lower temperatures can lead to the formation of thermally stable sulfate (B86663) compounds, which enhances char yield and improves resistance to thermal oxidation. researchgate.net The thermal decomposition of alkyl a-disulfones has been a subject of study to understand their reaction mechanisms. tdl.orgtandfonline.com The stability of the S-S bond in disulfides and their oxidized forms, such as thiosulfonates and disulfoxides, is a key factor in their thermal behavior. researchgate.net
In the context of wear resistance, sulfur-containing additives are known to form a protective tribofilm on metal surfaces during contact. google.com This film, often composed of iron sulfide (FeS), acts as a barrier to prevent direct metal-to-metal contact, thereby reducing friction and wear. researchgate.net Studies on disulfide compounds like dibenzyl disulfide (DBDS) and dioctyl disulfide (DODS) have shown their effectiveness as extreme pressure (EP) and anti-wear (AW) additives in lubricating oils. researchgate.netum.edu.my These compounds form a sulfur-based protective layer on the material interface, enhancing the load-carrying capacity. um.edu.my While direct studies on dihexyl disulfone are limited, the established mechanism for other long-chain dialkyl disulfides suggests a similar mode of action. The effectiveness of these additives is often linked to their ability to form a stable chemical boundary film. google.com
Table 1: Research Findings on Thermal Stability and Wear Resistance of Sulfur-Containing Compounds
| Compound/Material | Key Finding | Reference |
|---|---|---|
| Cured SEP epoxy material (containing sulfone groups) | Decomposition of sulfone groups at lower temperatures formed thermally stable sulfate compounds, improving char yield and resistance to thermal oxidation. | researchgate.net |
| Dibenzyl disulfide (DBDS) and Dioctyl disulfide (DODS) | Demonstrated excellent extreme pressure (EP) and anti-wear (AW) properties in naphthenic base oil due to the formation of a sulfur-based tribofilm. | researchgate.netum.edu.my |
| Dialkyl and Diaryl Disulfides and their S-oxides | The S-S bond dissociation energies (BDEs) were calculated, providing insight into their thermal lability. | researchgate.net |
| Alkyl a-Disulfones | The mechanism of thermal decomposition was investigated. | tdl.orgtandfonline.com |
Interfacial Chemistry at Material Surfaces
The chemistry at the interface between different materials is fundamental to a wide range of technological applications, from electronics to biocompatible materials. researchgate.netresearchgate.netnrel.gov The adsorption of molecules onto a surface can significantly alter its properties. cnr.it Disulfone moieties, due to the polar nature of the sulfonyl groups, can be expected to exhibit specific interactions at material surfaces.
The study of interfacial phenomena is crucial for understanding and controlling the performance of materials in devices. researchgate.net While direct research on the interfacial chemistry of dihexyl disulfone is not widely published, studies on related sulfur-containing molecules provide valuable insights. For instance, the adsorption of dimethyl sulfoxide (B87167) (DMSO) on a platinum electrode has been shown to suppress oxide formation. researchgate.net The interaction of sulfur-containing molecules with metal surfaces is a key aspect of their application as lubricant additives, where they form a protective film at the interface. researchgate.netum.edu.my
The ability to control the composition and structure of the interface at a molecular level is a primary goal of surface science. researchgate.net The use of functional molecules to modify surfaces can tune properties like wettability, adhesion, and corrosion resistance. rsc.org
Design of Self-Assembled Monolayers (SAMs) Utilizing Disulfone Moieties
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate. rsc.orgrsc.org They provide a powerful platform for tailoring the properties of surfaces at the molecular level. mdpi.com The most common systems involve the use of alkanethiols or disulfides on gold surfaces. rsc.orgnih.gov
The formation of SAMs from dialkyl disulfides on gold involves the cleavage of the S-S bond and the formation of a strong bond between the sulfur and the gold surface. diva-portal.org This process results in a densely packed, ordered monolayer. rsc.org The properties of the SAM are determined by the terminal functional group of the molecules forming the layer. nih.gov
While the majority of research has focused on alkanethiols and simple disulfides, there is an increasing interest in using more complex molecules to form SAMs with specific functionalities. A study has reported the preparation of a self-assembled monolayer on Au(111) using a 1,4-benzoquinone (B44022) terminated dihexyl disulfide (BQ-C6). colab.ws This demonstrates the feasibility of using functionalized dihexyl disulfides to create tailored surfaces. The design of such SAMs allows for the precise control of surface chemistry for applications in areas like biosensors, molecular electronics, and corrosion protection. acs.orgrichmond.edu
The structure and quality of the SAM are influenced by factors such as the nature of the anchoring group, the length of the alkyl chain, and the terminal functional group. digitellinc.comnih.gov The use of disulfone moieties as the terminal group in a SAM could impart unique properties to the surface due to the high polarity and specific chemical reactivity of the disulfone group.
Environmental Fate and Degradation Pathways of Disulfones
Abiotic Degradation Mechanisms
Abiotic degradation involves non-biological processes such as hydrolysis, photolysis, and oxidation that can transform chemical compounds in the environment. normecows.com For Dihexyl Disulfone, these processes are largely dictated by the chemical resilience of the sulfonyl group and the reactivity of the hexyl chains.
Hydrolysis Under Varying Environmental Conditions
The sulfone functional group is generally not susceptible to hydrolysis under typical environmental conditions of temperature and pH. wikipedia.orgthieme-connect.de The carbon-sulfur bonds in dialkyl sulfones are strong and lack a suitable leaving group, making hydrolytic cleavage an energetically unfavorable process. While certain complex sulfones can be hydrolyzed under specific laboratory conditions, simple acyclic aliphatic sulfones like Dihexyl Disulfone are expected to be extremely stable with respect to hydrolysis in aqueous environments. thieme-connect.de Consequently, hydrolysis is not considered a significant degradation pathway for this compound in soil or water.
Oxidation Pathways in Aqueous and Atmospheric Environments
The sulfur atom in the sulfone group is in its highest oxidation state (+6), making it resistant to further environmental oxidation. wikipedia.orgacs.org Therefore, the primary targets for oxidative degradation are the two hexyl (C₆H₁₃) chains.
In aqueous and soil environments, oxidation can be initiated by strong oxidizing agents or catalyzed by metal ions. In the atmosphere, the dominant oxidation pathway is the reaction with hydroxyl radicals. nih.gov This process would involve the abstraction of a hydrogen atom from one of the carbon atoms on the alkyl chains, leading to the formation of a carbon-centered radical. This radical would then react rapidly with molecular oxygen to form a peroxy radical, initiating a cascade of reactions that can lead to the formation of alcohols, ketones, and carboxylic acids, and ultimately to the cleavage of the carbon-carbon bonds within the hexyl chains. Studies on the oxidation of other aliphatic sulfides have shown that degradation can proceed via oxidation of the carbon chains. researchgate.netnih.gov
Table 1: Inferred Abiotic Degradation Pathways for Dihexyl Disulfone
| Degradation Mechanism | Environmental Relevance | Probable Pathway |
|---|---|---|
| Hydrolysis | Low | Considered highly stable due to the inert nature of the C-SO₂-C bond structure. wikipedia.org |
| Direct Photolysis | Low | Lacks significant chromophores to absorb UV radiation >290 nm. nasa.gov |
| Indirect Photolysis | Moderate (Atmosphere) | Potential for degradation via reaction with photochemically-produced hydroxyl radicals. nih.gov |
| Oxidation | Moderate to High | The sulfone group is inert to oxidation, but the alkyl chains are susceptible to attack by hydroxyl radicals and other oxidants, leading to their degradation. acs.orgnih.gov |
Biotic Transformation and Microbial Degradation of Organosulfur Compounds
Biotic degradation by microorganisms is considered the most significant and ultimate fate for many persistent organic compounds, including aliphatic sulfones. nih.gov
Enzymatic Biotransformation Processes
The microbial breakdown of organosulfur compounds can occur through several enzymatic pathways. A common initial step for sulfides is the oxidation of the sulfur atom. researchgate.net Cytochrome P450 monooxygenases and other oxidases can catalyze the oxidation of sulfides first to sulfoxides and then to sulfones. uomus.edu.iqmdpi.com While Dihexyl Disulfone is already a sulfone, the enzymes involved in the subsequent C-S bond cleavage are crucial for its complete degradation.
The best-studied model for enzymatic C-S bond cleavage is the "4S" pathway for dibenzothiophene (B1670422) (DBT) desulfurization, found in bacteria like Rhodococcus. researchgate.net In this pathway, after DBT is oxidized to dibenzothiophene sulfone, a monooxygenase (DszA) hydroxylates the sulfone, followed by a desulfinase (DszB) that cleaves the C-S bond to release sulfite. researchgate.net
For aliphatic compounds like Dihexyl Disulfone, two primary enzymatic strategies are likely:
Sulfur-Specific Attack: Microbes may employ a similar C-S bond cleaving mechanism to utilize the sulfur for growth, especially under sulfur-limiting conditions. nih.gov This pathway would leave the carbon structure of the hexyl chains largely intact initially.
Alkyl Chain Attack: A more common pathway for aliphatic compounds involves the terminal oxidation of the alkyl chains. nih.gov A monooxygenase enzyme would hydroxylate the terminal methyl group (ω-hydroxylation), which is then further oxidized to an aldehyde and a carboxylic acid. The resulting sulfonyl-dicarboxylic acid could then be degraded via β-oxidation, progressively shortening the carbon chains. nih.gov
Table 2: Key Enzymes in Organosulfur Biotransformation
| Enzyme Class | Function | Relevance to Disulfone Degradation |
|---|---|---|
| Monooxygenases | Incorporate one oxygen atom into the substrate. | Can oxidize sulfides to sulfones and initiate C-S bond cleavage or attack alkyl chains (ω-hydroxylation). nih.govuomus.edu.iqresearchgate.net |
| Dioxygenases | Incorporate both atoms of molecular oxygen. | Involved in the initial attack on aromatic rings and can play a role in organosulfur metabolism. mdpi.com |
| Desulfinases | Catalyze the cleavage of C-S bonds. | Crucial for the final step of sulfur removal from sulfonate intermediates. researchgate.net |
| Lipases/Esterases | Hydrolyze ester bonds. | While not directly acting on the sulfone, they can degrade polyester (B1180765) materials that might contain such compounds and are part of broad enzymatic capabilities of some degrading microbes. nih.gov |
Role of Microbial Communities in Disulfone Breakdown
A diverse range of bacteria and fungi have been identified with the ability to degrade organosulfur compounds. nih.govtandfonline.com The complete mineralization of a compound like Dihexyl Disulfone often requires the synergistic action of a microbial community. Some microbes may perform the initial oxidative attack, while others utilize the breakdown products. The presence of additional, more easily degradable carbon sources can also enhance the biodegradation of recalcitrant compounds by supporting robust microbial growth. nih.gov
Studies have isolated bacteria that can utilize aliphatic sulfides as either a source of carbon (via alkyl chain degradation) or sulfur (via C-S cleavage). nih.gov Key microbial genera implicated in the degradation of sulfones and related organosulfur compounds include Rhodococcus, Gordonia, Paecilomyces, Thiobacillus, and Ferruginibacter. mdpi.comnih.govtandfonline.comnih.gov These microorganisms are often found in environments contaminated with petroleum or industrial chemicals and have evolved specialized catabolic pathways to break down these complex molecules.
Table 3: Microbial Genera Implicated in Organosulfur Compound Degradation
| Genus | Type | Known Capabilities |
|---|---|---|
| Rhodococcus | Bacterium | Well-known for the "4S" desulfurization pathway, capable of cleaving C-S bonds in aromatic sulfones. mdpi.comtandfonline.com |
| Gordonia | Bacterium | Able to desulfurize both aliphatic and aromatic organosulfur compounds. researchgate.nettandfonline.com |
| Paecilomyces | Fungus | Shown to degrade various organic sulfur compounds, oxidizing sulfides to sulfones. nih.gov |
| Ferruginibacter | Bacterium | Enriched in environments with high organosulfur biodegradation activity. nih.gov |
| Thiobacillus | Bacterium | Involved in sulfur metabolism, often oxidizing sulfur compounds. nih.gov |
Adsorption and Volatilization Characteristics in Environmental Matrices
The environmental behavior of a chemical compound is significantly influenced by its tendency to adsorb to soil and sediment, as well as its propensity to volatilize from water or soil surfaces into the atmosphere. These characteristics are governed by physicochemical properties such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc) and the Henry's Law constant (H).
Adsorption to Soil and Sediment
The adsorption of disulfones, such as dihexyl disulfone, to environmental matrices like soil and sediment is primarily dictated by the compound's hydrophobicity and the organic carbon content of the matrix. A key parameter for quantifying this is the Koc value. chemsafetypro.com A high Koc value indicates a strong tendency for the chemical to bind to organic matter in soil and sediment, reducing its mobility in water. chemsafetypro.com
While specific experimental data for dihexyl disulfone is scarce, estimations can be made based on its structure and data from analogous compounds. For the structurally related compound dihexyl disulfide, which lacks the four oxygen atoms of the disulfone, the estimated Koc is high, suggesting low mobility in soil.
Table 1: Estimated Soil Adsorption Coefficient for a Structurally Related Compound (Note: This data is for Dihexyl Disulfide, an analogue of Dihexyl Disulfone)
| Compound Name | CAS Number | Parameter | Estimated Value | Method |
|---|
Volatilization from Water and Soil
Volatilization is the process by which a substance transitions from a liquid or solid phase to a gaseous phase. For chemicals in water, this is described by the Henry's Law constant, which relates the partial pressure of a substance in the air to its concentration in the water at equilibrium. geeksforgeeks.org
Modeling Environmental Transport and Persistence
Multimedia environmental fate models are computational tools used to predict the distribution, transport, and persistence of chemicals in the environment. nih.gov These models use a compound's physicochemical properties, such as its partition coefficients (Kow, Koc, Kaw) and degradation half-lives in various media (air, water, soil), to estimate its behavior. nih.govnih.gov
Table 2: Predicted Environmental Fate Characteristics of Dihexyl Disulfone (Note: These are qualitative predictions based on chemical structure and analogy to similar compounds)
| Environmental Compartment | Predicted Behavior | Rationale |
|---|---|---|
| Soil | Low Mobility, High Adsorption | High estimated Koc based on structural analogy; long alkyl chains promote partitioning to organic matter. |
| Water | Low Concentration in Water Column | High adsorption to sediment is expected to remove the compound from the water phase. |
| Air | Low Volatility, Limited Transport | High molecular weight and polar sulfone groups suggest low vapor pressure and a low Henry's Law constant. |
| Biota | Potential for Bioaccumulation | The high octanol-water partition coefficient (XLogP3-AA of 3.8) suggests a tendency to accumulate in fatty tissues. nih.gov |
Enzymatic and Biocatalytic Transformations Involving Disulfones
Enzyme-Mediated Oxidation of Sulfur Substrates
The formation of sulfones, and by extension disulfones, is primarily an oxidative process. Enzymes, particularly oxidoreductases, are known to catalyze the oxidation of sulfur atoms in various substrates. This process typically involves the sequential oxidation of a sulfide (B99878) first to a sulfoxide (B87167) and then to a sulfone.
Specificity of Oxidoreductases Towards Sulfone Formation
Oxidoreductases, such as monooxygenases, exhibit varied specificity and efficiency in the oxidation of sulfur-containing substrates. The structure of the substrate plays a critical role in determining the outcome of the enzymatic reaction. While many biocatalytic systems are optimized for the production of chiral sulfoxides, the further oxidation to a sulfone is often observed and can be the primary pathway depending on the enzyme and substrate. mdpi.comorientjchem.org
Several microbial systems have been identified for their ability to oxidize sulfides directly to sulfones. In a large screening of 400 bacterial and 200 fungal strains, approximately 20% showed the ability to form sulfones from alkyl aryl sulfides, with conversion rates ranging from 3% to 100%. orientjchem.orgresearchgate.net Two fungal strains, Aspergillus ochraceus and Penicillium funiculosum, were particularly effective, yielding sulfones in high yields (90-95%) without the need for organic solvents. researchgate.net
The substrate's structure significantly influences the enzyme's selectivity. Key findings from various studies include:
Aromatic vs. Aliphatic : Phenyl sulfides generally appear to be better substrates for many monooxygenases compared to purely aliphatic sulfides. mdpi.com
Steric Hindrance : The size of the alkyl or aryl groups attached to the sulfur atom can dramatically affect reactivity. For instance, cyclohexanone (B45756) monooxygenase shows widely varying enantioselectivity (from 99% R to 93% S) depending on the structure of the sulfide substrate. researchgate.net
Chain Length : For aliphatic sulfides, increasing chain length can negatively impact reactivity. A study using a flavin-containing monooxygenase (mFMO) found that while alkyl butyl sulfides were oxidized with moderate conversion, no reaction was observed for n-octyl methyl sulfide, suggesting that a long-chain substrate like dihexyl sulfide might be challenging for some enzymes. rug.nl Conversely, some oxidants are reported to convert lower dialkyl sulfides directly to sulfones, while higher sulfides yield sulfoxides. jchemrev.com
The data below summarizes the biocatalytic oxidation of various sulfides, highlighting the influence of substrate structure on product formation.
| Enzyme/Organism | Substrate | Product(s) | Key Finding |
| Aspergillus ochraceus | Methyl phenyl sulfide, Butyl phenyl sulfide | Corresponding Sulfones | High yield (90-95%) and direct conversion to sulfone. researchgate.net |
| Trichoderma viride | Thioanisole | (R)-methylphenyl sulfoxide, Sulfone | Low yield of sulfoxide (10%), with formation of the corresponding sulfone. mdpi.com |
| Flavin-containing monooxygenase (mFMO) | n-Octyl methyl sulfide | No reaction | Longer alkyl chains can inhibit enzymatic activity. rug.nl |
| Rhodococcus sp. | Aryl alkyl sulfides | Chiral Sulfoxides, Sulfones | Can produce sulfoxides with high enantiomeric excess but over-oxidation to sulfones is also observed. mdpi.commdpi.com |
| Cyclohexanone Monooxygenase | Various dialkyl sulfides | Chiral Sulfoxides | Substrate structure dramatically influences enantioselectivity. researchgate.net |
Chemo-enzymatic Synthetic Routes
Chemo-enzymatic synthesis combines the selectivity of biocatalysts with the broad applicability of chemical reactions to create efficient and novel synthetic pathways. researchgate.netnih.gov For sulfur compounds, this approach is particularly valuable for producing enantiomerically pure sulfoxides and can be conceptually extended to the synthesis of complex sulfones or disulfones.
A common chemo-enzymatic strategy involves the kinetic resolution of a racemic mixture. For example, a reductive enzyme can selectively convert one enantiomer of a racemic sulfoxide back to its sulfide form, leaving the other enantiomer in high purity. almacgroup.com A more advanced "deracemization" process combines this enzymatic reduction with a chemical re-oxidation step in a biphasic system, allowing for the theoretical conversion of 100% of the starting racemate into a single desired enantiomer. almacgroup.com
While no specific chemo-enzymatic route for dihexyl disulfone is documented, a plausible strategy could involve:
Chemical Synthesis : Preparation of dihexyl disulfide via oxidation of hexanethiol, followed by further oxidation to dihexyl disulfoxide or a related precursor.
Enzymatic Resolution : Use of a stereoselective enzyme to resolve a racemic precursor. For example, a lipase (B570770) could selectively hydrolyze a prochiral disulfoxide derivative.
Chemical Finishing : A final chemical oxidation step to convert the resolved intermediate into the target dihexyl disulfone.
Another approach involves using enzymes to generate the oxidizing agent in situ. For example, lipase-catalyzed perhydrolysis of a carboxylic acid can produce a peroxyacid, which then performs a chemical epoxidation or sulfoxidation. google.com This method avoids the handling of unstable peroxyacids and allows the reaction to proceed under mild conditions.
Biocatalytic Synthesis of Disulfone Analogs
The direct biocatalytic synthesis of a disulfone linkage (R-SO₂-SO₂-R) has not been reported. The high oxidation state of this functional group presents a significant challenge for known enzymatic systems. However, the synthesis of sulfones (R-SO₂-R'), which are key structural analogs, is well-established using biocatalysts.
Whole-cell biocatalysis using fungi and bacteria is a prominent method for synthesizing sulfones from sulfides. mdpi.com As noted previously, strains of Aspergillus and Penicillium have proven effective in converting various alkyl aryl sulfides into their corresponding sulfones with high yields. orientjchem.orgresearchgate.net This process represents a direct biocatalytic route to sulfone analogs. The reactions are environmentally benign, often proceeding in aqueous buffer without organic solvents. orientjchem.org
The synthesis of geminal disulfones (R-C(SO₂R')₂) has been achieved through chemical methods, which could potentially be integrated into a chemo-enzymatic strategy. sci-hub.seresearchgate.net For instance, a biocatalyst could be used to prepare a chiral alcohol or ketone, which is then subjected to a series of chemical steps to construct the geminal disulfone moiety. This highlights a potential, though complex, route to disulfone analogs that leverages the strengths of both biocatalysis and traditional organic synthesis.
Investigation of Enzyme-Substrate Interactions with Dihexyl Disulfone Analogs
Understanding how a substrate interacts with an enzyme's active site is fundamental to predicting its reactivity. wikipedia.org While no direct studies on enzyme interactions with dihexyl disulfone exist, general principles of enzymology allow for a theoretical consideration of how such a molecule might behave as a substrate or inhibitor.
A substrate binds to the active site of an enzyme through a combination of non-covalent interactions. For a molecule like dihexyl disulfone, these interactions would be dictated by its distinct structural features:
Lipophilic Chains : The two long hexyl chains are highly nonpolar and would favor binding in a hydrophobic pocket within the enzyme's active site. scielo.br This hydrophobic interaction is often a primary driving force for substrate binding.
Polar Sulfonyl Groups : The disulfone moiety (-SO₂-SO₂-) is highly polar and electron-withdrawing. It could form hydrogen bonds with appropriate amino acid residues (e.g., serine, threonine, asparagine) in the active site.
The lipophilic nature of long-chain sulfur compounds can be a critical factor. Methylmercury, a soft electrophile, interacts preferentially with nucleophilic thiol groups, and lipophilic sulfur compounds from garlic have been shown to form adducts with it. researchgate.net This indicates that the sulfur atoms in lipophilic molecules can be accessible for interaction and reaction. However, the sulfur atoms in a disulfone are highly oxidized and sterically hindered, making them poor nucleophiles and unlikely to participate in similar reactions. Instead, the molecule would interact primarily through the aforementioned hydrophobic and hydrogen-bonding interactions.
Role of Disulfide Bonds in Protein Structure and Stability
Disulfide bonds (R-S-S-R) are covalent linkages formed between the thiol groups of two cysteine residues. They are a critical feature in the structure of many proteins, particularly those that are secreted into the oxidizing extracellular environment. wikipedia.orglsuhsc.eduresearchgate.net
The primary roles of disulfide bonds in proteins are:
Stabilizing Folded Conformation : By covalently linking two parts of a polypeptide chain, a disulfide bond reduces the entropy of the unfolded state, thereby stabilizing the protein's native three-dimensional structure. lsuhsc.eduresearchgate.net This is crucial for maintaining the correct protein conformation required for its biological activity. metwarebio.com
Enhancing Structural Rigidity : The bond acts as a structural brace, increasing the protein's resistance to denaturation by heat or changes in pH. metwarebio.com
Protecting Against Degradation : In the harsh extracellular space, disulfide bonds help protect proteins from proteolytic enzymes and oxidative damage, thus increasing their functional half-life. lsuhsc.edu
Disulfide bonds are formed during the process of oxidative folding, often within the endoplasmic reticulum. metwarebio.com While they are vital for stability, their presence can also limit a protein's conformational flexibility. lsuhsc.edu
Enzymatic Cleavage and Formation of Disulfone Bonds in Model Systems
The enzymatic cleavage and formation of disulfide bonds is a fundamental biological process. This redox chemistry is central to protein folding and the regulation of protein function. lsuhsc.edu Enzymes such as those in the thioredoxin (TRX) and glutaredoxin (GRX) families catalyze the reduction (cleavage) of disulfide bonds using cofactors like NADPH. nih.govnih.govpnas.org This process is crucial not only for protein folding but also for the activation of certain drugs and the regulation of cellular signaling pathways. lsuhsc.edunih.gov
Conversely, the disulfone bond (-SO₂-SO₂-) is exceptionally stable and not known to be subject to enzymatic cleavage under biological conditions. The high oxidation state of the sulfur atoms and the strength of the sulfur-oxygen and sulfur-sulfur bonds render the disulfone moiety resistant to the redox chemistry that readily cleaves disulfides. The sulfone group is generally considered chemically robust and is often used in pharmaceuticals and materials for its stability. chemicalbook.com
Therefore, while the enzymatic cleavage of disulfide bonds in model systems like protein domains or small molecules is well-documented, these systems are not appropriate models for the behavior of disulfone bonds. tandfonline.com There is no evidence in the current literature to suggest that enzymes can catalyze the cleavage or formation of a disulfone linkage directly. Such a transformation would likely require a significant input of energy and a catalytic mechanism not yet observed in biology. The stability of the disulfide linkage in immunotoxins in the bloodstream has been shown to be reasonably high, with half-lives of 17-24 hours, but this is still a dynamic bond compared to the inert nature of a disulfone. nih.gov
Mimicry of Biological Sulfur Oxidation Pathways
The intricate enzymatic machinery that facilitates the oxidation of sulfur compounds in biological systems has inspired the development of synthetic models to better understand these complex processes. While the specific use of dihexyl disulfone as a direct mimic of sulfur-oxidizing enzymes is not extensively documented in scientific literature, the study of the oxidation of disulfones, including dialkyl disulfones, provides valuable insights into the chemical transformations that parallel biological sulfur oxidation pathways. These studies often focus on how simple organic sulfur compounds behave under oxidative stress, thereby modeling the fate of sulfur-containing molecules in metabolic processes.
Biological sulfur oxidation is a fundamental biogeochemical process, primarily carried out by microorganisms. pnas.org These organisms utilize a variety of enzymes to oxidize reduced inorganic sulfur compounds, such as hydrogen sulfide, elemental sulfur, and thiosulfate, to generate energy. researchgate.net Key enzymatic pathways include the Sox system, which is a multi-enzyme complex found in many sulfur-oxidizing bacteria. pnas.orgembopress.org The Sox system can oxidize various sulfur compounds to sulfate (B86663). embopress.org Other important enzymes in this process are dioxygenases and monooxygenases, which are capable of inserting oxygen atoms into sulfur-containing substrates. rsc.orgmdpi.com For instance, dioxygenase-catalyzed sulfoxidation is a known metabolic step for various sulfides. rsc.org
In the context of mimicking these pathways, researchers often employ synthetic catalysts and model compounds to replicate the function of these enzymes. For example, cyclic seleninate esters have been shown to function as mimetics of the antioxidant selenoenzyme glutathione (B108866) peroxidase, which catalyzes the reduction of peroxides with thiols, leading to the formation of disulfides. mdpi.com Furthermore, the oxidation of the resulting disulfides can be catalyzed by these mimics, yielding thiosulfinates. mdpi.com This provides a model for understanding how disulfide bonds in proteins and other molecules might be further oxidized under biological conditions.
The chemical oxidation of disulfides has been studied to understand the stepwise incorporation of oxygen, which can be seen as a non-enzymatic parallel to the processes catalyzed by sulfur oxygenases. The oxidation of a disulfide (RSSR) can lead to a series of progressively more oxidized species. The initial oxidation product is typically a thiosulfinate (RS(O)SR), which can be further oxidized to a thiosulfonate (RSO₂SR). uantwerpen.be Subsequent oxidation steps can lead to the cleavage of the sulfur-sulfur bond and the formation of sulfonic acids (RSO₃H). The controlled oxidation of dialkyl sulfides to sulfones is a significant area of research. mdpi.com
While dihexyl disulfone itself is not commonly cited as a biomimetic catalyst, its oxidation can be considered a model reaction for the transformations that sulfur compounds undergo in biological systems. The study of how different oxidants and catalysts affect the oxidation of dialkyl disulfones can help elucidate the potential intermediates and products in biological sulfur oxidation.
Below is a table summarizing the potential oxidation products of a generic dialkyl disulfide, which can be extrapolated to understand the potential oxidative fate of dihexyl disulfone in a biomimetic context.
| Starting Material | Oxidation Stage | Product | Chemical Formula |
| Dialkyl Disulfide | Initial | Thiosulfinate | RS(O)SR |
| Thiosulfinate | Intermediate | Thiosulfonate | RSO₂SR |
| Thiosulfonate | Advanced | Sulfonic Acid | RSO₃H |
| Dialkyl Disulfide | Over-oxidation | Sulfone | RSO₂R |
This table represents a generalized pathway for the oxidation of dialkyl disulfides. The specific products and their distribution can vary depending on the reaction conditions and the nature of the alkyl groups.
Future Research Trajectories and Unexplored Avenues for Dihexyl Disulfone
Development of Sustainable Synthetic Routes
The synthesis of dialkyl disulfones has been reported through various methods, but specific, high-yield, and sustainable routes to dihexyl disulfone are not well-documented. A primary future objective would be to develop green synthetic methodologies.
Current General Methodologies: General methods for the formation of the disulfone linkage include the oxidation of corresponding sulfur precursors. For instance, the oxidation of N,N'-disulfonylhydrazines has been shown to produce disulfones. researchgate.net Another approach involves the electrochemical oxidation of sulfinic acids, which can dimerize to form disulfone derivatives through the coupling of electrogenerated sulfonyl radicals. researchgate.net
Future Research Focus: Future research should focus on adapting these general methods specifically for dihexyl disulfone and optimizing them for sustainability. This includes:
Oxidation of Dihexyl Disulfide: A key research avenue would be the controlled, direct oxidation of the more common dihexyl disulfide. The challenge lies in achieving complete oxidation to the disulfone without stopping at intermediate oxidation states (e.g., thiosulfinates or thiosulfonates) or causing C-S bond cleavage. The use of green oxidants like hydrogen peroxide or even molecular oxygen, combined with effective catalytic systems, would be a prime area of investigation. nih.govrsc.org
Solvent Selection: Investigating the use of environmentally benign solvents, such as water, supercritical fluids, or biodegradable solvents, would be crucial. For example, the oxidation of thiols to disulfides has been successfully carried out in subcritical water, a principle that could potentially be extended to the synthesis of disulfones. dntb.gov.ua
A successful sustainable synthesis would provide a reliable and environmentally friendly source of dihexyl disulfone, paving the way for further studies into its properties and applications.
Exploration of Novel Catalytic Systems
Catalysis is paramount in modern synthetic chemistry for achieving efficiency, selectivity, and sustainability. For dihexyl disulfone, the exploration of novel catalytic systems for its synthesis is a completely open field.
Potential Catalytic Strategies:
Homogeneous and Heterogeneous Catalysis: Research into both homogeneous and heterogeneous catalysts for the oxidation of dihexyl disulfide or other precursors is needed. Metal-based catalysts, such as those involving iron, rhodium, or manganese, have been used for various sulfur oxidation and coupling reactions. mdpi.comjchemrev.com Developing a recyclable heterogeneous catalyst would be particularly advantageous for sustainable production. Iron metal-organic frameworks (MOFs), for example, have been used for the aerobic oxidation of thiols. dntb.gov.ua
Organocatalysis: The use of metal-free organocatalysts presents a highly attractive green alternative. Systems like flavin-iodine or those based on stable radicals could be explored for mediating the oxidation process. psu.edu Bio-inspired catalysts, such as cyclic seleninate esters that mimic glutathione (B108866) peroxidase, have been shown to catalyze the oxidation of disulfides with hydrogen peroxide and could be adapted for this purpose. nih.gov
Photocatalysis: Visible-light photocatalysis is an emerging green technology. Designing a photocatalytic system where a sensitizer (B1316253) absorbs light and promotes the oxidation of a dihexyl sulfur precursor could offer a mild and highly controllable synthetic route. Disulfides themselves can act as photocatalysts or co-catalysts in various reactions, suggesting a rich area for investigation into the photochemistry of the dihexyl disulfide/disulfone system. beilstein-journals.orgd-nb.info
The discovery of a selective and efficient catalyst would be a significant breakthrough, enabling practical access to dihexyl disulfone.
Integration with Advanced Spectroscopic Techniques for Real-Time Monitoring
To optimize any newly developed synthetic route, real-time monitoring of the reaction progress is essential. Integrating advanced spectroscopic techniques can provide invaluable mechanistic insights.
Applicable Spectroscopic Methods:
In-situ NMR and IR Spectroscopy: Techniques like in-situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy could be employed to track the consumption of reactants and the formation of dihexyl disulfone and any intermediates or byproducts in real-time. This would allow for precise determination of reaction kinetics and optimization of parameters like temperature, pressure, and catalyst loading. acs.org
Raman Spectroscopy: This technique is highly sensitive to symmetric bonds and could be particularly useful for monitoring the S-S and S=O vibrations, providing a clear fingerprint to distinguish between the disulfide, intermediate oxidation states, and the final disulfone product.
Mass Spectrometry: Techniques such as electrospray ionization mass spectrometry (ESI-MS) coupled to the reaction vessel can identify transient intermediates, providing crucial clues about the reaction mechanism. koreascience.kr
By using these techniques, researchers can move beyond simple endpoint analysis and develop a deep, fundamental understanding of the synthetic process.
Theoretical Prediction of Undiscovered Reactivity Patterns
Computational chemistry provides a powerful tool for predicting molecular properties and reactivity, guiding experimental work and saving significant resources. For dihexyl disulfone, theoretical studies are virtually nonexistent.
Computational Research Avenues:
Structural and Electronic Properties: High-level ab initio or Density Functional Theory (DFT) calculations can be used to determine the precise three-dimensional structure, conformational landscape, and electronic properties of dihexyl disulfone. This would include mapping the electron density, calculating bond dissociation energies, and determining the energies of the frontier molecular orbitals (HOMO and LUMO). psu.eduacs.org
Reaction Mechanisms: Computational modeling can be used to explore the reaction pathways for the synthesis of dihexyl disulfone. For example, the energy barriers for the oxidation of dihexyl disulfide via different catalytic cycles could be calculated to identify the most promising catalysts.
Spectroscopic Prediction: Theoretical calculations can predict spectroscopic data (NMR chemical shifts, IR vibrational frequencies). researchgate.netresearchgate.net These predicted spectra would be invaluable for confirming the identity of synthesized dihexyl disulfone, especially in the absence of established experimental data.
Reactivity Mapping: Computational studies can predict sites of nucleophilic or electrophilic attack, radical stability, and potential for the molecule to act as a ligand or undergo fragmentation, thereby uncovering novel reactivity patterns before they are explored in the lab. rsc.org
Theoretical studies would provide a foundational understanding of dihexyl disulfone's intrinsic properties, accelerating the discovery of its chemistry.
Expansion into Emerging Areas of Chemical Science
Once reliable synthetic routes are established and the fundamental properties are understood, research can expand into applying dihexyl disulfone in emerging fields of chemical science.
Potential Application Areas:
Materials Science: Sulfones are known for their high thermal stability and polarity. Dihexyl disulfone, with its long alkyl chains, could be explored as a novel plasticizer, a component in polymer synthesis, or as a functional electrolyte in battery technology. researchgate.nettaylorfrancis.com The presence of two hexyl chains might impart interesting self-assembly or liquid crystalline properties. Polymers containing dihexyl-fluorene units have been investigated for OLEDs, suggesting that organosulfur compounds with similar alkyl chain lengths can be integrated into functional materials. researchgate.net
Advanced Organic Synthesis: The disulfone group is a unique functional group. Its potential as a leaving group or as a precursor to other sulfur-containing functionalities in organic synthesis is unexplored. The long alkyl chains could be used to enhance solubility in nonpolar organic solvents, making it a potentially useful reagent.
Agrochemicals and Pharmaceuticals: While no biological activity is known, many organosulfur compounds exhibit potent biological effects. mdpi.com The structural motif of dihexyl disulfone could be screened for activity as a potential agrochemical or as a scaffold in medicinal chemistry. The lipophilic hexyl chains could facilitate membrane transport, a desirable property for bioactive molecules.
The exploration of these emerging areas could uncover novel applications for dihexyl disulfone, transforming it from a chemical curiosity into a valuable molecule in the chemist's toolkit.
Data Tables
Table 1: Computed Physical and Chemical Properties of Dihexyl Disulfone
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-hexylsulfonylsulfonylhexane | PubChem nih.gov |
| Molecular Formula | C₁₂H₂₆O₄S₂ | PubChem nih.gov |
| Molecular Weight | 298.5 g/mol | PubChem nih.gov |
| CAS Number | 63450-69-1 | PubChem nih.gov |
| Topological Polar Surface Area | 85 Ų | PubChem nih.gov |
| XLogP3-AA (LogP) | 3.8 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |
| Rotatable Bond Count | 11 | PubChem nih.gov |
Table 2: Expected Spectroscopic Signatures for Dihexyl Disulfone
| Spectroscopic Technique | Expected Features | General Reference |
|---|---|---|
| ¹H-NMR | Signals corresponding to the hexyl chain protons (CH₃, CH₂, CH₂-S). The protons alpha to the sulfonyl group (α-CH₂) would be the most downfield shifted alkyl protons. | mdpi.commagritek.com |
| ¹³C-NMR | Six distinct signals for the six unique carbons of the hexyl chain. The carbon atom alpha to the sulfonyl group would be significantly deshielded. | mdpi.comrsc.org |
| FT-IR Spectroscopy | Strong characteristic absorption bands for the symmetric and asymmetric stretching of the S=O bonds in the SO₂ group, typically in the range of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹. | researchgate.netnist.gov |
| Mass Spectrometry | A molecular ion peak corresponding to its mass. Fragmentation patterns would likely involve cleavage of the S-S bond and C-S bonds, as well as rearrangements characteristic of sulfones. | cdnsciencepub.com |
Q & A
Basic: What synthetic routes are available for dihexyl disulfone, and how can reaction conditions be optimized for high purity?
Methodological Answer:
Dihexyl disulfone can be synthesized via oxidation of dihexyl sulfide using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) in aprotic solvents (e.g., dichloromethane). Critical optimization parameters include:
- Temperature control : Maintain 0–25°C to prevent overoxidation or side reactions.
- Stoichiometry : Use a 2:1 molar ratio of oxidizer to sulfide for complete conversion.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the sulfone .
Data Note : Analogous disulfonamide syntheses achieved yields >80% under similar conditions .
Basic: Which spectroscopic techniques are most effective for characterizing dihexyl disulfone’s structure and purity?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for deshielded protons near the sulfone group (δ 3.0–3.5 ppm for CH₂-SO₂).
- ¹³C NMR : Sulfone carbons appear at δ 50–60 ppm.
- IR Spectroscopy : Strong S=O asymmetric stretching vibrations at 1300–1350 cm⁻¹ and symmetric stretches at 1140–1190 cm⁻¹ confirm sulfone groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₂₆O₂S, theoretical m/z 258.15) .
Advanced: How can researchers resolve contradictions in reported thermal stability data for dihexyl disulfone?
Methodological Answer:
Discrepancies in thermal decomposition temperatures (Td) may arise from:
- Analytical method variability : Compare data from differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under identical heating rates (e.g., 10°C/min in N₂ atmosphere).
- Sample purity : Impurities (e.g., residual solvents) lower observed Td. Use HPLC (C18 column, acetonitrile/water) to confirm purity >98% .
Example : Dihexyl phthalate (structurally analogous) shows Td variability of ±15°C due to moisture content .
Advanced: What computational strategies predict dihexyl disulfone’s reactivity in catalytic systems?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Software like Gaussian 16 with B3LYP/6-311+G(d,p) basis set is recommended.
- Molecular Docking : Simulate interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina. Key parameters include binding affinity (ΔG ≤ -5 kcal/mol) and hydrogen-bonding distances (<3.0 Å) .
Data Insight : Similar sulfones exhibit logP values ~4.2, indicating moderate hydrophobicity for membrane penetration .
Advanced: How can mechanistic studies elucidate dihexyl disulfone’s degradation pathways in environmental matrices?
Methodological Answer:
- Isotope Labeling : Use ¹⁸O-labeled H₂O to track hydrolysis products via LC-MS.
- Advanced Oxidation Processes (AOPs) : Expose the compound to UV/H₂O₂ and monitor intermediates (e.g., sulfonic acids) with time-resolved ESI-MS.
- Microbial Degradation : Conduct batch assays with Pseudomonas spp. and measure sulfone depletion via GC-MS. Reference methods from phthalate degradation studies .
Advanced: What strategies address spectral overlaps in quantifying dihexyl disulfone in complex mixtures?
Methodological Answer:
- 2D NMR (HSQC/HMBC) : Resolve overlapping peaks by correlating ¹H-¹³C couplings.
- Chromatographic Separation : Use UPLC with a phenyl-hexyl column (1.7 µm particles) and a 0.1% formic acid/acetonitrile gradient (retention time ~8.2 min) .
- Multivariate Analysis : Apply PCA (principal component analysis) to deconvolute IR or Raman spectra from mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
